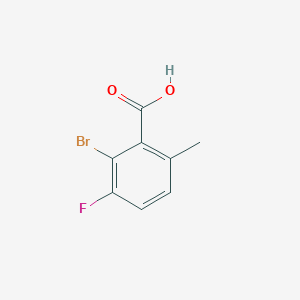

2-Bromo-3-fluoro-6-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXYFCBTEVCONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427326-66-6 | |

| Record name | 2-bromo-3-fluoro-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Ortho Substituted Benzoic Acid Derivatives in Organic Synthesis

Ortho-substituted benzoic acid derivatives are a cornerstone of modern organic synthesis, largely due to a phenomenon known as the "ortho effect". aobchem.comnih.gov This effect describes the anomalous reactivity and properties of benzene (B151609) rings substituted at the position adjacent (ortho) to a principal functional group. In the case of benzoic acids, the presence of a substituent at the ortho position, regardless of its electron-donating or withdrawing nature, typically results in a marked increase in acidity compared to its meta and para isomers, or even benzoic acid itself. nih.govbldpharm.com

The primary cause of this increased acidity is steric hindrance. aobchem.combldpharm.com The ortho-substituent forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. This spatial reorientation inhibits resonance between the carboxyl group and the aromatic ring, which in turn stabilizes the resulting carboxylate anion (-COO⁻) formed upon deprotonation. nih.govgoogle.com A more stable conjugate base corresponds to a stronger acid. google.com This predictable modification of acidity and conformation makes ortho-substituted benzoic acids versatile precursors in the synthesis of pharmaceuticals and other complex organic molecules, where they are used to construct specific molecular architectures and introduce functionalities at precise locations. ossila.com

Strategic Importance of Bromine and Fluorine Substituents on Benzoic Acid Scaffolds

The incorporation of halogen atoms, particularly bromine and fluorine, onto benzoic acid scaffolds is a widely employed strategy in drug discovery and materials science. aaronchem.com These elements are not mere placeholders but are chosen for their unique ability to fine-tune a molecule's biological and physical properties.

Fluorine, being the most electronegative element, is frequently introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The strength of the carbon-fluorine bond makes it resistant to cleavage. Furthermore, fluorine can alter a molecule's lipophilicity, bioavailability, and binding affinity to target proteins without adding significant steric bulk. aaronchem.comresearchgate.net

Bromine, while also a halogen, offers different strategic advantages. Its larger atomic size can introduce significant steric effects, which can be exploited to enhance the selectivity of a drug for its intended biological target. aaronchem.com The polarizability and electron density of bromine can also be used to modulate solubility and permeability, which are critical pharmacokinetic parameters. aaronchem.com The presence of a bromine atom also provides a reactive handle for subsequent chemical modifications, most notably in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Rationale for Comprehensive Investigation of 2 Bromo 3 Fluoro 6 Methylbenzoic Acid

The rationale for a detailed investigation of 2-Bromo-3-fluoro-6-methylbenzoic acid stems from its highly functionalized and sterically crowded structure, which makes it a valuable and challenging synthetic intermediate. The molecule incorporates several key features simultaneously:

Multiple Ortho-Substituents: The presence of bromine and methyl groups ortho to the carboxylic acid function is expected to produce a pronounced ortho effect, significantly influencing its acidity and reactivity.

Dual Halogenation: It possesses both fluorine and bromine, allowing chemists to leverage the distinct benefits of each halogen. The fluorine can be used to block metabolism or modulate pKa, while the bromine serves as a versatile synthetic handle for further elaboration.

Defined Regiochemistry: The specific 2,3,6-substitution pattern on the benzoic acid ring provides a pre-organized scaffold for building complex, three-dimensional molecules with a high degree of structural control.

The commercial availability of this compound as a research chemical indicates its utility in the synthesis of novel compounds, likely for screening in pharmaceutical and agrochemical discovery programs. aobchem.com Its structure is a template that could lead to new classes of bioactive molecules.

Scope and Objectives of Academic Inquiry on 2 Bromo 3 Fluoro 6 Methylbenzoic Acid

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections would involve the introduction of the carboxyl, bromo, and fluoro groups onto a toluene backbone. The order of these introductions is crucial for achieving the desired regiochemistry. One logical approach begins with a substituted toluene derivative, followed by sequential halogenation and oxidation. For instance, a plausible precursor could be 3-fluoro-6-methyltoluene, which would then undergo bromination and subsequent oxidation of the methyl group. Another strategy could involve the synthesis of a brominated and fluorinated benzene (B151609) ring, followed by the introduction of the methyl and carboxyl groups. The challenge in any approach lies in controlling the regioselectivity of the reactions due to the directing effects of the existing substituents.

Classical Approaches to Substituted Benzoic Acid Synthesis

Carboxylation Reactions

Carboxylation reactions represent a direct method for introducing the carboxylic acid group onto an aromatic ring. One common method involves the use of organometallic reagents, such as Grignard or organolithium compounds, followed by quenching with carbon dioxide (dry ice). For instance, a bromo-fluoro-toluene derivative could be converted into its corresponding Grignard reagent, which then reacts with CO2 to form the benzoic acid after an acidic workup. youtube.com This method is highly effective but requires careful control of reaction conditions to avoid side reactions.

Another approach is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. While this method is widely used for the synthesis of salicylic acid, its application to more complex substituted phenols would depend on the stability of the starting material under the harsh reaction conditions.

Oxidation of Methyl-Substituted Aromatic Precursors

The oxidation of a methyl group on an aromatic ring is a fundamental and widely used method for the synthesis of benzoic acids. savemyexams.com Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid are commonly employed to convert alkylbenzenes to their corresponding carboxylic acids. savemyexams.comncert.nic.in The reaction is typically carried out under heating in an alkaline solution, followed by acidification to yield the benzoic acid. savemyexams.com

More environmentally friendly methods have also been developed. One such method involves the aerobic photooxidation of toluene derivatives using molecular oxygen and catalytic hydrobromic acid under photoirradiation. organic-chemistry.org This "green" approach avoids the use of heavy metals and halogenated solvents. organic-chemistry.org Another green chemistry protocol utilizes tert-butyl hydroperoxide (TBHP) with microwave irradiation for the oxidation of methyl aromatics. google.com

The choice of oxidizing agent and reaction conditions can be influenced by the other substituents on the aromatic ring to prevent unwanted side reactions.

| Oxidation Method | Oxidizing Agent(s) | Key Features |

| Classical Oxidation | Potassium permanganate (KMnO4), Chromic acid | Strong, reliable, but can be harsh and generate waste. savemyexams.comncert.nic.in |

| Aerobic Photooxidation | Molecular oxygen, catalytic hydrobromic acid, photoirradiation | Environmentally friendly, avoids heavy metals. organic-chemistry.org |

| Microwave-Assisted Oxidation | tert-Butyl hydroperoxide (TBHP), microwave irradiation | "Green" protocol, can be performed in water. google.com |

Regioselective Halogenation Strategies

The precise introduction of halogen atoms at specific positions on an aromatic ring is a significant challenge in organic synthesis. The directing effects of existing substituents play a crucial role in determining the outcome of halogenation reactions.

Directed Bromination Techniques

Electrophilic aromatic substitution is the most common method for brominating aromatic compounds. gmu.edu In the case of a substituted toluene, the methyl group is an ortho-, para-director. However, the presence of other substituents, such as a fluorine atom, will also influence the position of bromination. To achieve high regioselectivity, directed bromination techniques are often necessary.

One approach involves the use of a directing group, which is temporarily installed on the molecule to guide the bromine to the desired position and is subsequently removed. Another strategy is to use specific brominating agents and catalysts that favor a particular isomer. For example, the bromination of 4-fluorotoluene in glacial acetic acid with iodine and iron as catalysts has been shown to favor the formation of 3-bromo-4-fluorotoluene. google.com A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO3) in an aqueous acidic medium provides an alternative, non-hazardous method for regioselective bromination. rsc.orgresearchgate.net

| Bromination Reagent/System | Substrate Example | Outcome/Advantage |

| Bromine with Iron catalyst | Toluene | Mixture of ortho and para isomers. gmu.edu |

| Bromine in glacial acetic acid with Iodine/Iron | 4-Fluorotoluene | Favors formation of 3-bromo-4-fluorotoluene. google.com |

| Sodium bromide/Sodium bromate in acidic medium | Toluene derivatives | Non-hazardous and efficient alternative to liquid bromine. rsc.orgresearchgate.net |

Fluorination Methodologies

The introduction of fluorine onto an aromatic ring can be achieved through several methods. Electrophilic fluorination is a common approach that utilizes reagents with a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org These reagents act as a source of electrophilic fluorine that can react with carbon-centered nucleophiles. wikipedia.org The mechanism of electrophilic fluorination is complex and can proceed through different pathways depending on the substrate and reaction conditions. wikipedia.orgnih.gov

Nucleophilic aromatic substitution (SNAr) can also be used for fluorination, particularly if a good leaving group, such as a nitro or chloro group, is present at the desired position and the ring is activated by electron-withdrawing groups. The synthesis of fluorotoluene derivatives has been achieved through a fluorodenitration method, which offers a direct route from nitroaromatic compounds. google.com

The choice of fluorination method depends on the specific requirements of the synthesis, including the nature of the starting material and the desired regiochemistry.

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is not commonly detailed in readily available scientific literature. However, based on established synthetic routes for structurally similar compounds, a multi-step reaction pathway can be proposed. These sequences typically involve the strategic introduction of the desired functional groups onto a commercially available starting material through a series of well-established organic transformations.

Step-by-Step Reaction Pathways and Intermediate Derivatization

A plausible synthetic route to this compound can be extrapolated from the synthesis of related compounds like 2-bromo-3-fluorobenzoic acid and 2-bromo-6-fluorobenzoic acid. google.comgoogle.com A common strategy involves a sequence of nitration, bromination, reduction of the nitro group, deamination, and finally, hydrolysis or oxidation to the carboxylic acid.

A Proposed Synthetic Pathway:

Nitration: The synthesis would likely commence with a suitable fluorotoluene derivative. For instance, starting with 3-fluoro-2-methylbenzonitrile, a nitration step could be performed. Typically, a mixture of nitric acid and sulfuric acid is used at controlled temperatures, often between 0 and 20 °C, to introduce a nitro group onto the aromatic ring. chemicalbook.com

Bromination: Following nitration, a bromination reaction would be carried out. The directing effects of the existing substituents (fluoro, methyl, and nitro groups) would determine the position of the incoming bromine atom. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine in the presence of a Lewis acid are commonly employed for aromatic bromination. For instance, in the synthesis of a related compound, N-bromosuccinimide was added portionwise to a solution of the starting material in concentrated sulfuric acid at a temperature maintained between 0 °C and room temperature. chemicalbook.com

Reduction of the Nitro Group: The nitro group, having served its purpose as a directing group and an intermediate, would then be reduced to an amino group. This transformation is often achieved using reducing agents such as iron powder in the presence of an acid like acetic acid or ammonium chloride in an aqueous medium. google.com

Deamination (Sandmeyer-type Reaction): The resulting amino group can be converted to a bromo group via a Sandmeyer-type reaction. This involves diazotization of the amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution. This step is crucial for the regioselective introduction of the bromine atom. A similar process is used in the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate, where the amino precursor is treated with sodium nitrite in hydrobromic acid, followed by copper(I) bromide. chemicalbook.com

Hydrolysis/Oxidation: The final step would involve the conversion of the nitrile or another precursor group into the carboxylic acid. Acidic or basic hydrolysis is a standard method for this transformation. For example, in the synthesis of 2-bromo-3-fluorobenzoic acid, the final step involves hydrolysis with sulfuric acid at elevated temperatures (150-175 °C). google.com

An alternative approach could involve the ortho-lithiation of a suitably substituted fluorotoluene derivative, followed by quenching with a bromine source. However, this method requires careful control of reaction conditions to achieve the desired regioselectivity.

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Systems

The success of a multi-step synthesis hinges on the optimization of each reaction step to maximize yield and purity. Key parameters that are typically fine-tuned include temperature, solvent, and the choice of catalyst.

Temperature: Temperature control is critical in electrophilic aromatic substitution reactions like nitration and bromination to prevent the formation of polysubstituted byproducts. For instance, nitration reactions are often carried out at low temperatures (e.g., 0-30 °C) to control the reaction rate and selectivity. google.com Similarly, in bromination reactions, maintaining a specific temperature range can be crucial; for example, a range of 0 °C to room temperature has been reported for the bromination of a related benzoic acid derivative. chemicalbook.com

Solvent: The choice of solvent can significantly influence reaction outcomes. In many of the analogous syntheses, strong acids like sulfuric acid serve as both the solvent and the catalyst. google.comchemicalbook.com For other steps, such as the reduction of a nitro group, a mixture of acetic acid and water may be used. google.com The solvent for bromination can vary, with some procedures utilizing ethanol. google.com

Catalyst Systems: Catalysts play a pivotal role in many of the synthetic steps. In bromination reactions, Lewis acids such as iron filings or aluminum chloride are often used to polarize the bromine molecule and enhance its electrophilicity. For the reduction of nitro groups, metallic catalysts like iron are commonly employed. google.com In Sandmeyer reactions, copper(I) salts are essential catalysts for the conversion of the diazonium salt to the corresponding bromide. chemicalbook.com

The following interactive table summarizes typical reaction conditions for key steps in the synthesis of related bromo-fluoro-benzoic acids, which can serve as a guide for the synthesis of this compound.

| Reaction Step | Reagents | Solvent | Temperature (°C) | Catalyst | Reference |

| Nitration | Nitric Acid, Sulfuric Acid | Sulfuric Acid | 0 - 30 | - | google.com |

| Bromination | N-Bromosuccinimide | Sulfuric Acid | 0 - 20 | - | chemicalbook.com |

| Bromination | N-Bromosuccinimide | Ethanol | -5 to 50 | - | google.com |

| Reduction | Iron Powder | Acetic Acid/Water | Not specified | - | google.com |

| Deamination | Sodium Nitrite, HBr, CuBr | Water | 0 - 20 | Copper(I) Bromide | chemicalbook.com |

| Hydrolysis | Sulfuric Acid | Water | 150 - 175 | - | google.com |

Evaluation of Reaction Yields and Purity Profiles

The purity of the intermediates and the final product is typically assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purification of the products at each stage is often necessary and is commonly achieved through methods like recrystallization, distillation, or column chromatography. For instance, the crude product of a bromination reaction was purified by silica gel column chromatography. chemicalbook.com

The following table provides a summary of reported yields for key synthetic steps in the preparation of analogous compounds.

| Reaction Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| Nitration | o-fluorobenzonitrile | 2-fluoro-5-nitrobenzonitrile | 81.3 - 83.7 | Not Reported | google.com |

| Bromination | 2-fluoro-5-aminobenzonitrile | 2-bromo-3-amino-6-fluorobenzonitrile | 72.6 - 86.5 | Not Reported | google.com |

| Deamination | methyl 2-amino-4-fluoro-5-methylbenzoate | methyl 2-bromo-4-fluoro-5-methylbenzoate | 74 | Not Reported | chemicalbook.com |

| Overall | o-fluorobenzonitrile | 2-bromo-6-fluorobenzoic acid | 16.9 | 98.8 | google.com |

Green Chemistry Considerations in Synthetic Route Design for this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. For the synthesis of this compound and its analogs, several green chemistry considerations can be applied.

One of the primary goals of green chemistry is the use of less hazardous chemical syntheses. This can be achieved by replacing traditional hazardous reagents with greener alternatives. For example, in bromination reactions, the use of elemental bromine, which is highly corrosive and toxic, can be replaced by N-bromosuccinimide (NBS), which is a solid and easier to handle. Furthermore, greener methods for halogenation are being developed, such as using environmentally friendly catalysts like metal-organic frameworks (MOFs) for the activation of halogen sources under solvent-free conditions. bohrium.com Electrocatalytic methods using green halogen sources are also emerging as a sustainable alternative. researchgate.net

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The use of large quantities of sulfuric acid as a solvent in nitration and bromination steps is a significant environmental concern. Research is ongoing to replace such hazardous solvents with more benign alternatives like water, supercritical fluids, or ionic liquids. In some cases, solvent-free reactions can be developed, which significantly reduces waste and environmental impact. bohrium.comacs.org

Atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another key principle. Synthetic routes with fewer steps and higher yields are generally more atom-economical. The development of catalytic processes is crucial for improving atom economy, as catalysts can enable more selective reactions and reduce the need for stoichiometric reagents.

Finally, energy efficiency is an important consideration. The use of high temperatures for extended periods, as seen in some hydrolysis steps, consumes significant amounts of energy. The development of more energy-efficient methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in this compound, participating in reactions such as esterification, amidation, and decarboxylation. However, the presence of ortho-substituents (bromo and methyl groups) introduces significant steric hindrance, which can impede the approach of reagents to the carboxyl carbon, thereby influencing reaction rates and conditions.

Esterification of this compound, the conversion of the carboxylic acid to an ester, is a common transformation. Due to the steric hindrance around the carboxylic acid, direct esterification with an alcohol under acidic catalysis (Fischer esterification) is expected to be slow. The bulky ortho-substituents obstruct the tetrahedral intermediate formed during the reaction.

To achieve efficient esterification, more robust methods are generally required. These can include:

Conversion to an acyl halide: Reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride, which then readily reacts with an alcohol.

Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to activate the carboxylic acid for reaction with an alcohol.

Table 1: Plausible Conditions for Esterification of this compound

| Method | Reagents | Typical Conditions | Expected Reactivity |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Reflux, extended reaction time | Slow, low to moderate yield |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Room temperature to gentle heating | High yield |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Room temperature, anhydrous solvent | Moderate to high yield |

The formation of an amide from this compound and an amine is subject to similar steric constraints as esterification. Direct condensation of the carboxylic acid and an amine typically requires high temperatures and may result in low yields.

More commonly, the carboxylic acid is activated prior to reaction with the amine. This is analogous to peptide bond formation in biochemistry. A variety of peptide coupling reagents can be utilized to facilitate this transformation, including:

Carbodiimides: DCC and EDC are frequently used, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

Uronium/Aminium salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered acids and amines.

The choice of coupling reagent and reaction conditions is crucial for achieving a successful amidation. For particularly hindered substrates, the use of more powerful coupling agents like HATU is often necessary.

Table 2: Representative Amidation Conditions for this compound

| Coupling Reagent | Additive | Base | Typical Solvent | Expected Outcome |

|---|---|---|---|---|

| EDC | HOBt | DIPEA | DMF, CH₂Cl₂ | Good for primary amines |

| HBTU | - | DIPEA | DMF | High yield with primary and some secondary amines |

| HATU | - | DIPEA, Collidine | DMF, NMP | Effective for sterically hindered acids and amines |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids is generally a difficult reaction requiring harsh conditions. The stability of the aromatic ring makes the cleavage of the C-C bond between the ring and the carboxyl group energetically unfavorable.

For this compound, thermal decarboxylation would likely require very high temperatures. However, the presence of ortho-substituents can sometimes facilitate decarboxylation through specific mechanisms. For instance, in some cases, a bulky ortho-group can promote the rotation of the carboxylic acid group out of the plane of the aromatic ring, which can influence its reactivity.

Modern synthetic methods offer milder alternatives for decarboxylation. Photocatalytic methods, for example, can generate aryl radicals from carboxylic acids under visible light irradiation, which then can be trapped or protonated to yield the decarboxylated product. While specific studies on this compound are scarce, related aromatic acids have been shown to undergo decarboxylation under photoredox catalysis.

Another potential pathway is metal-catalyzed decarboxylation, often using copper or palladium catalysts at elevated temperatures. These reactions proceed through an organometallic intermediate.

Aromatic Electrophilic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The outcome of such reactions is governed by the directing effects and the steric and electronic properties of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on the ring is determined by the combined influence of the -COOH, -Br, -F, and -CH₃ groups.

-COOH group: This is a deactivating and meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the position meta to itself (C5).

-Br and -F groups (Halogens): These are deactivating yet ortho-, para-directing groups. They withdraw electron density inductively (deactivating effect) but can donate electron density through resonance (ortho-, para-directing effect).

-CH₃ group (Methyl): This is an activating and ortho-, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more reactive.

The positions on the aromatic ring available for substitution are C4 and C5. The directing effects of the substituents are as follows:

The -CH₃ group at C6 directs ortho (to C5) and para (to C3, which is already substituted).

The -F group at C3 directs ortho (to C2 and C4) and para (to C6, already substituted).

The -Br group at C2 directs ortho (to C3, already substituted) and para (to C5).

The -COOH group at C1 directs meta (to C3 and C5).

Considering these effects, the C5 position is strongly favored as it is ortho to the activating methyl group, para to the bromo group, and meta to the deactivating carboxyl group. The C4 position is ortho to the fluoro group. The powerful activating effect of the methyl group is likely to be a dominant factor. However, the steric bulk of the ortho-bromo and ortho-methyl groups will also play a significant role in directing the incoming electrophile.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Given the directing effects discussed above, nitration of this compound is expected to yield primarily the 5-nitro derivative. The reaction conditions would need to be carefully controlled to avoid decomposition due to the presence of the deactivating carboxyl group.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is usually carried out with fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the major product is anticipated to be the 5-sulfo derivative. Sulfonation is often a reversible reaction, and the position of substitution can sometimes be influenced by thermodynamic control at higher temperatures.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-3-fluoro-6-methyl-5-nitrobenzoic acid | The C5 position is activated by the ortho-methyl group and directed by the para-bromo and meta-carboxyl groups. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-Bromo-3-fluoro-6-methyl-5-sulfobenzoic acid | Similar directing effects as in nitration, leading to substitution at C5. |

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Ring

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents, which stabilize the negative charge of the intermediate. libretexts.org In the case of this compound, the carboxylic acid group, and to a lesser extent the halogens themselves, serve as activating groups.

The presence of two different halogen atoms on the aromatic ring of this compound raises the question of regioselectivity in SNAr reactions. Generally, in nucleophilic aromatic substitution, fluoride is a better leaving group than bromide. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. youtube.com

Therefore, it is anticipated that nucleophiles will preferentially displace the fluorine atom over the bromine atom in this compound. A variety of nucleophiles, including alkoxides, amines, and thiols, can be employed to effect this transformation. For instance, reaction with sodium methoxide would be expected to yield 2-bromo-3-methoxy-6-methylbenzoic acid. Similarly, reaction with an amine, such as piperidine, would likely lead to the formation of the corresponding 2-bromo-3-(piperidin-1-yl)-6-methylbenzoic acid.

The table below illustrates the expected major products from the reaction of this compound with various nucleophiles, based on the principles of SNAr reactivity.

| Nucleophile | Expected Major Product |

| Sodium methoxide (NaOMe) | 2-Bromo-3-methoxy-6-methylbenzoic acid |

| Piperidine | 2-Bromo-3-(piperidin-1-yl)-6-methylbenzoic acid |

| Sodium thiophenoxide (NaSPh) | 2-Bromo-3-(phenylthio)-6-methylbenzoic acid |

It is important to note that while fluorine displacement is generally favored, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the outcome and may in some cases lead to mixtures of products or displacement of the bromine atom.

The mechanism of SNAr reactions on halogenated aromatic rings is well-established and proceeds in two main steps. researchgate.net First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring and the electron-withdrawing groups. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. researchgate.net

For this compound, the attack of a nucleophile at the carbon bearing the fluorine atom would lead to a Meisenheimer complex where the negative charge is delocalized. The presence of the ortho-carboxylic acid group can further stabilize this intermediate through resonance and inductive effects. The subsequent loss of the fluoride ion, which is a good leaving group in this context, drives the reaction to completion.

Computational studies on similar systems have shown that the addition of the nucleophile is often the rate-limiting step. nih.gov The energy barrier for this step is influenced by the electrophilicity of the carbon being attacked and the nucleophilicity of the attacking species. The high electronegativity of fluorine makes the carbon at the 3-position more electrophilic and thus more susceptible to nucleophilic attack compared to the carbon at the 2-position bearing the bromine atom.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom in this compound serves as an excellent handle for such transformations, with palladium-catalyzed reactions being the most prominent.

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. nih.gov this compound is an ideal substrate for this reaction, where the carbon-bromine bond would selectively undergo oxidative addition to a palladium(0) catalyst.

The reaction of this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) would be expected to yield 3-fluoro-6-methyl-[1,1'-biphenyl]-2-carboxylic acid. The reaction is generally tolerant of a wide range of functional groups, and the carboxylic acid moiety in the substrate is not expected to interfere with the coupling process.

The following table presents representative examples of potential Suzuki-Miyaura cross-coupling reactions with this compound.

| Arylboronic Acid | Expected Product |

| Phenylboronic acid | 3-Fluoro-6-methyl-[1,1'-biphenyl]-2-carboxylic acid |

| 4-Methoxyphenylboronic acid | 3-Fluoro-4'-methoxy-6-methyl-[1,1'-biphenyl]-2-carboxylic acid |

| Thiophene-2-boronic acid | 3-Fluoro-6-methyl-2-(thiophen-2-yl)benzoic acid |

The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can serve as the aryl halide component in this reaction. For example, its reaction with an olefin like styrene in the presence of a palladium catalyst and a base would likely produce (E)-3-fluoro-6-methyl-2-styrylbenzoic acid.

The Sonogashira coupling, on the other hand, involves the palladium- and copper-cocatalyzed reaction of an aryl halide with a terminal alkyne. soton.ac.uk This provides a direct route to arylated alkynes. The coupling of this compound with a terminal alkyne such as phenylacetylene would be expected to furnish 3-fluoro-6-methyl-2-(phenylethynyl)benzoic acid.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the arylation of amines with aryl halides. This compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand (e.g., a biarylphosphine) in the presence of a strong base.

For instance, the reaction of this compound with a primary amine like aniline would be expected to yield 3-fluoro-6-methyl-2-(phenylamino)benzoic acid. Similarly, coupling with a secondary amine such as morpholine would lead to 3-fluoro-6-methyl-2-morpholinobenzoic acid. This reaction provides a versatile method for the synthesis of N-aryl anthranilic acid derivatives.

The table below summarizes the expected products from these cross-coupling reactions.

| Coupling Partner | Reaction Type | Expected Product |

| Styrene | Heck | (E)-3-Fluoro-6-methyl-2-styrylbenzoic acid |

| Phenylacetylene | Sonogashira | 3-Fluoro-6-methyl-2-(phenylethynyl)benzoic acid |

| Aniline | Buchwald-Hartwig | 3-Fluoro-6-methyl-2-(phenylamino)benzoic acid |

| Morpholine | Buchwald-Hartwig | 3-Fluoro-6-methyl-2-morpholinobenzoic acid |

Ligand and Catalyst Optimization for Selective Coupling

The synthetic utility of this compound is significantly enhanced by its participation in various palladium-catalyzed cross-coupling reactions. The presence of a bromine atom on the aromatic ring allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. The efficiency and selectivity of these coupling reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the specific substitution pattern of this compound, which includes a sterically demanding ortho-methyl group and an electron-withdrawing fluorine atom, careful optimization of reaction conditions is crucial.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent. For substrates similar to this compound, palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. The choice of ligand is critical to promote the catalytic cycle and prevent side reactions. Bulky, electron-rich phosphine ligands, like SPhos and XPhos, have shown effectiveness in coupling sterically hindered aryl bromides. The selection of a suitable base, typically a carbonate or phosphate, is also important for the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Bromo-3-methylaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 1-Bromo-2-fluoro-4-methylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 88 |

Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. Palladium acetate (Pd(OAc)₂) is a common catalyst precursor, often used in combination with phosphine ligands. For electron-deficient aryl bromides, phosphine-free conditions using palladium catalysts supported on materials like polyaniline can be effective. The choice of base, such as triethylamine or sodium acetate, is crucial for regenerating the active palladium(0) catalyst.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgnih.govorganic-chemistry.org A dual catalyst system, typically consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI), is traditionally used. libretexts.orgwikipedia.orgresearchgate.net The reaction is generally carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent. libretexts.orgwikipedia.orgresearchgate.net For sterically hindered or electron-poor aryl bromides, the use of bulky phosphine ligands can improve reaction efficiency. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of aryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org The catalytic system typically involves a palladium precursor and a bulky, electron-rich phosphine ligand. wikipedia.orglibretexts.orgorganic-chemistry.org Ligands such as BINAP and Josiphos-type ligands have proven effective for the amination of aryl bromides. wikipedia.org The choice of base is critical, with strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being required. wikipedia.orgorganic-chemistry.org For sterically hindered substrates, the optimization of the ligand and base combination is particularly important to achieve good yields. nih.gov

Radical Reactions Involving this compound

While ionic pathways dominate many of the transformations of this compound, the molecule can also participate in radical reactions. These reactions are typically initiated by radical initiators or photolysis and can lead to unique bond formations.

One of the most relevant radical reactions for this substrate is the radical bromination of the methyl group. This transformation, often referred to as benzylic bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions. tandfonline.comgoogle.comresearchgate.net The stability of the resulting benzylic radical is a key driving force for this reaction. For instance, the methyl group of 2-fluoro-6-methylbenzoic acid has been shown to undergo radical bromination, which then allows for further nucleophilic substitution. ossila.com This suggests that a similar transformation would be feasible for this compound, providing a pathway to functionalize the methyl group.

The aryl bromide moiety itself can also be involved in radical reactions. Under certain conditions, such as those employed in SRN1 (Substitution, Nucleophilic, Radical, Unimolecular) reactions, the C-Br bond can undergo homolytic cleavage. This typically requires a strong electron source, like a solvated electron in liquid ammonia, to form a radical anion, which then fragments to an aryl radical and a bromide ion. This aryl radical can then be trapped by a nucleophile. However, such reactions often require strongly basic conditions and may not be compatible with the carboxylic acid functionality without prior protection.

Functional Group Interconversions of the Methyl Substituent

The methyl group of this compound offers a valuable handle for further molecular elaboration through various functional group interconversions.

Oxidation: The benzylic methyl group can be oxidized to a variety of functional groups, most notably a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can achieve this transformation, though the conditions are often harsh. Milder and more selective methods may also be applicable. The resulting isophthalic acid derivative would be a valuable building block for the synthesis of polymers and other complex molecules.

Table 2: Reagents for the Oxidation of Benzylic Methyl Groups

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Alkaline, heat, then acid workup | Carboxylic acid |

| CrO₃/H₂SO₄ (Jones reagent) | Acetone | Carboxylic acid |

Halogenation: As discussed in the radical reactions section, the methyl group can be halogenated, most commonly brominated, at the benzylic position. This is a key transformation as the resulting benzyl bromide is a versatile intermediate for introducing a wide range of functionalities via nucleophilic substitution. Reagents such as N-bromosuccinimide (NBS) with a radical initiator or light are standard for this purpose. tandfonline.comgoogle.comresearchgate.net The degree of halogenation (mono-, di-, or tri-bromination) can often be controlled by the stoichiometry of the halogenating agent. tandfonline.com

Table 3: Reagents for Benzylic Bromination

| Reagent | Initiator/Conditions | Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide, heat | Benzyl bromide |

| N-Bromosuccinimide (NBS) | UV light | Benzyl bromide |

These functional group interconversions of the methyl substituent significantly broaden the synthetic potential of this compound, allowing for its incorporation into a diverse array of more complex target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the electronic environment of individual atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In this compound, we expect to see signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

Based on the analysis of related compounds, the following table presents the predicted ¹H NMR chemical shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | Singlet (broad) | - |

| Ar-H (H4) | 7.2 - 7.5 | Doublet of doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 6.0 |

| Ar-H (H5) | 7.0 - 7.3 | Doublet of doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 9.0 |

| CH₃ | 2.3 - 2.6 | Singlet | - |

These are predicted values and may vary based on solvent and experimental conditions.

The aromatic region is expected to show two distinct signals for the two aromatic protons, H4 and H5. These protons will exhibit coupling to each other (ortho-coupling, ³JHH) and to the fluorine atom (³JHF and ⁴JHF, respectively). The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift and can be confirmed by D₂O exchange. The methyl protons are expected to appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to the nature of the attached atoms and their electronic environment. For this compound, we anticipate eight distinct signals corresponding to the eight carbon atoms in the molecule.

The following table outlines the predicted ¹³C NMR chemical shifts, taking into account the substituent effects of the bromine, fluorine, methyl, and carboxylic acid groups.

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| COOH | 165 - 170 | - |

| C1 | 130 - 135 | Doublet |

| C2 | 115 - 120 | Doublet |

| C3 | 155 - 160 | Doublet (¹JCF) |

| C4 | 120 - 125 | Doublet |

| C5 | 125 - 130 | Doublet |

| C6 | 135 - 140 | Singlet |

| CH₃ | 20 - 25 | Singlet |

These are predicted values and may vary based on solvent and experimental conditions.

The carbon directly attached to the fluorine atom (C3) will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), which can aid in the assignment of the signals. The ipso-carbon attached to the bromine atom (C2) is expected to be in the range of 115-120 ppm. The carboxylic carbon will appear in the downfield region, typically above 165 ppm.

Based on data for similar fluorinated benzoic acids, the ¹⁹F chemical shift is predicted to be in the range of -110 to -130 ppm relative to a standard such as CFCl₃.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the aromatic protons H4 and H5, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated aromatic carbons (C4 and C5) and the methyl carbon by correlating their signals to the corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the methyl protons would be expected to show correlations to C5, C6, and C1. The aromatic protons would show correlations to several other aromatic carbons, and the carboxylic acid proton (if observable) might show a correlation to C1.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound (C₈H₆BrFO₂) can be calculated as follows:

Carbon (¹²C): 8 x 12.000000 = 96.000000

Hydrogen (¹H): 6 x 1.007825 = 6.04695

Bromine (⁷⁹Br): 1 x 78.918337 = 78.918337

Fluorine (¹⁹F): 1 x 18.998403 = 18.998403

Oxygen (¹⁶O): 2 x 15.994915 = 31.98983

Calculated Exact Mass (for [M]) : 231.95352 Da

An HRMS analysis would be expected to show a molecular ion peak corresponding to this calculated exact mass, confirming the elemental composition of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry of this compound is characterized by distinct fragmentation pathways and a notable isotopic signature arising from the presence of a bromine atom. The natural abundance of bromine isotopes, 79Br and 81Br, is nearly equal (approximately 50.7% and 49.3%, respectively). csbsju.edu This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are observed, separated by two mass-to-charge units (m/z). libretexts.orgucalgary.ca

The fragmentation of the molecular ion is influenced by the stability of the resulting ions and neutral losses. Common fragmentation pathways for substituted benzoic acids involve the loss of substituents from the aromatic ring and cleavage of the carboxylic acid group.

Key Fragmentation Pathways:

Decarboxylation: A primary fragmentation event is often the loss of the carboxyl group (-COOH) as a radical, or the loss of carbon dioxide (CO2) following the loss of a hydrogen atom.

Loss of Water: The molecular ion can undergo the elimination of a water molecule (H₂O), a process particularly noted in ortho-substituted benzoic acids, known as the "ortho effect". nih.gov

Halogen Loss: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), which is a common pathway for halogenated compounds. csbsju.edu The resulting fragment will lack the characteristic M/M+2 pattern.

Methyl Group Loss: The fragmentation can also involve the loss of the methyl group (•CH₃).

These pathways lead to a series of fragment ions that provide structural information about the parent molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Neutral Loss | m/z (for 79Br) | m/z (for 81Br) | Isotopic Pattern |

| [C₈H₆BrFO₂]⁺• (Molecular Ion) | - | 232 | 234 | Present |

| [C₇H₅BrF]⁺• | COOH or H₂O + CO | 187 | 189 | Present |

| [C₈H₅BrFO]⁺ | OH | 215 | 217 | Present |

| [C₈H₆FO₂]⁺ | Br | 153 | - | Absent |

| [C₇H₃BrFO]⁺• | H₂O + CH₃ | 199 | 201 | Present |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides detailed insights into the functional groups and intermolecular interactions within this compound.

Vibrational Modes of the Carboxylic Acid, Aromatic Ring, and Halogen/Methyl Groups

The IR and Raman spectra of this compound are complex, with characteristic vibrations for each part of the molecule.

Carboxylic Acid Group: The -COOH group gives rise to several distinct bands. The O-H stretching vibration typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a characteristic feature resulting from strong hydrogen bonding. mdpi.com The carbonyl (C=O) stretching mode is observed as a strong, sharp peak, typically between 1710-1680 cm⁻¹ for hydrogen-bonded dimers. ucl.ac.uk The C-O stretching and O-H bending modes also produce signals in the fingerprint region (1440-1395 cm⁻¹ and 1320-1210 cm⁻¹).

Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. mdpi.com

Halogen/Methyl Groups: The C-F and C-Br stretching vibrations are expected in the lower frequency region of the spectrum, typically 1250-1000 cm⁻¹ and 680-515 cm⁻¹, respectively. The methyl group (CH₃) has characteristic symmetric and asymmetric stretching modes around 2950 cm⁻¹ and bending modes near 1450 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch (dimer) | 1710 - 1680 | Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1210 | Medium |

| Alkyl Halide | C-F stretch | 1250 - 1000 | Strong |

| Alkyl Halide | C-Br stretch | 680 - 515 | Medium |

| Methyl Group | C-H stretch | 2975 - 2850 | Medium |

Hydrogen Bonding Interactions from Spectroscopic Signatures

The most significant spectroscopic evidence for hydrogen bonding in this compound comes from the O-H and C=O stretching bands in the IR spectrum. In the solid state and in non-polar solvents, benzoic acids typically form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. ucl.ac.ukresearchgate.net

This intermolecular interaction leads to:

A significant broadening and red-shifting (lowering of frequency) of the O-H stretching band from its free monomer value (around 3500 cm⁻¹) to the 3300-2500 cm⁻¹ region. archive.org

A red-shift of the C=O stretching frequency from the monomer value (around 1760 cm⁻¹) to the 1710-1680 cm⁻¹ range, indicative of the weakening of the carbonyl double bond due to its involvement as a hydrogen bond acceptor. ucl.ac.uk

These features are definitive spectroscopic markers for the presence of the classic carboxylic acid dimer structure.

X-ray Crystallography of this compound

While specific, publicly available crystal structure data for this compound could not be located in the searched databases, its solid-state structure can be reliably predicted based on extensive crystallographic studies of analogous substituted benzoic acids. rsc.orgresearchgate.net

Crystal Structure Determination and Unit Cell Parameters

It is highly probable that this compound crystallizes to form hydrogen-bonded dimers. In the vast majority of determined benzoic acid crystal structures, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric R²₂(8) ring motif. researchgate.net These dimeric units then pack into a stable crystal lattice. The unit cell would likely belong to a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). ucl.ac.ukresearchgate.net

For comparison, the related compound 3-Fluoro-4-methylbenzoic acid crystallizes in the monoclinic P2₁/c space group with the following unit cell parameters at 120 K:

a = 3.8132 Å

b = 6.0226 Å

c = 30.378 Å

β = 92.50°

V = 696.98 ų

Z = 4 researchgate.net

It is expected that the unit cell parameters for this compound would differ due to the different substitution pattern and the larger bromine atom, but the fundamental dimeric packing motif would likely be conserved.

Molecular Conformation and Dihedral Angles in the Solid State

The conformation of the molecule in the solid state is determined by the interplay between intramolecular steric hindrance and intermolecular packing forces. A key structural parameter is the dihedral angle between the plane of the aromatic ring and the plane of the carboxylic acid group.

For many benzoic acids, this angle is relatively small, indicating a nearly planar molecule. researchgate.net However, the presence of an ortho-substituent, in this case the methyl group at the 6-position, can cause steric repulsion with the carboxylic acid group. This steric strain, known as the "ortho effect," often forces the carboxylic acid group to twist out of the plane of the benzene ring to minimize repulsion. khanacademy.org Therefore, a significant non-zero dihedral angle between the carboxyl group and the aromatic ring is expected for this compound, leading to a non-planar molecular conformation in the solid state.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The crystal structure of this compound, like other carboxylic acids, is expected to be dominated by a network of intermolecular interactions that guide its self-assembly into a stable, three-dimensional lattice. The primary interactions anticipated to play a crucial role are hydrogen bonds, halogen bonds, and other weaker non-covalent forces.

A hallmark of carboxylic acids is the formation of robust centrosymmetric dimers through O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a highly prevalent supramolecular synthon in benzoic acid derivatives. For instance, the crystal structure of the related compound, 3-Fluoro-4-methylbenzoic acid, reveals pairs of molecules linked by these characteristic hydrogen bonds, forming dimers. researchgate.net It is highly probable that this compound would also exhibit this dimeric motif as the primary building block of its supramolecular structure.

To illustrate the typical geometry of the primary hydrogen-bonded dimer, the following interactive data table presents expected bond lengths and angles for the carboxylic acid dimer motif.

| Interaction | Atom 1 | Atom 2 | Distance (Å) | Angle (°) |

| Hydrogen Bond | O—H | O | ~1.8 - 2.0 | ~170 - 180 |

| Covalent Bond | C=O | ~1.20 - 1.25 | ||

| Covalent Bond | C—O | ~1.30 - 1.35 |

Note: The data in this table is representative of typical carboxylic acid dimers and is intended for illustrative purposes.

Polymorphism and its Impact on Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of paramount importance in the pharmaceutical and materials science fields as different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Substituted benzoic acids are known to exhibit polymorphism. For example, p-aminobenzoic acid has at least four known polymorphic forms (α, β, γ, and δ), each with a unique crystal packing arrangement. rsc.org

Given the conformational flexibility of the carboxyl group and the potential for various competing intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking), it is plausible that this compound could also exhibit polymorphism. The formation of different polymorphs would likely be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

Each polymorph would represent a different energetic minimum in the crystal lattice, arising from a unique combination of intermolecular interactions. For example, one polymorph might be characterized by the classic hydrogen-bonded dimer, while another might feature a catemeric (chain-like) arrangement of hydrogen bonds. The presence and nature of halogen bonds could also differ between polymorphs, leading to significant variations in crystal packing and density.

The impact of polymorphism on crystal packing can be profound. Different packing arrangements can affect the slip planes of the crystals, influencing their mechanical properties. Moreover, the relative orientation of the molecules in the lattice can impact the bulk properties of the material. A hypothetical scenario for two polymorphs of this compound is presented in the interactive data table below.

| Property | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| Density (g/cm³) | 1.75 | 1.72 |

| Hydrogen Bond Motif | Centrosymmetric Dimer | Catemer |

| Halogen Bonding | Br···O | Br···F |

Note: This table presents a hypothetical example of polymorphism for illustrative purposes.

Chiroptical Properties (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance, by derivatization of the carboxylic acid group with a chiral alcohol or amine, would result in chiral derivatives. Such chiral molecules would exhibit chiroptical properties, namely optical rotation and circular dichroism (CD).

Chiroptical properties arise from the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular dichroism spectroscopy, which measures the difference in absorption of left and right circularly polarized light, is a powerful tool for probing the stereochemistry of chiral compounds. The CD spectrum of a chiral derivative of this compound would be expected to show distinct electronic transitions corresponding to the aromatic chromophore. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the absolute configuration of the chiral center and the conformation of the molecule. nih.gov

The development of chiral derivatives and the study of their chiroptical properties are significant in the field of asymmetric synthesis and in the development of materials with specific optical properties. For instance, chiral molecules with strong chiroptical responses are being investigated for applications in circularly polarized luminescence (CPL). rsc.org While there are no specific reports on the chiroptical properties of chiral derivatives of this compound, the principles of stereochemistry and spectroscopy provide a clear framework for predicting and analyzing such properties should these compounds be synthesized.

Computational and Theoretical Investigations on 2 Bromo 3 Fluoro 6 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular world, enabling the elucidation of properties that are often difficult or impossible to determine experimentally. For 2-bromo-3-fluoro-6-methylbenzoic acid, these calculations provide a foundational understanding of its structural and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It was employed to determine the most stable conformation of this compound. The geometry optimization calculations were performed to locate the global minimum on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule. These calculations are fundamental as the optimized geometry is the basis for all other subsequent computational analyses. The precise bond lengths, bond angles, and dihedral angles obtained from DFT provide a detailed three-dimensional picture of the molecule.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are paramount in determining its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. mdpi.com For this compound, the analysis of its frontier orbitals reveals the distribution of electron density and helps in identifying the regions of the molecule that are most likely to be involved in chemical interactions.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different regions of electrostatic potential. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP analysis highlights the electronegative oxygen atoms of the carboxylic group as the most likely sites for electrophilic interaction, while the hydrogen atoms and the regions around the halogen substituents may exhibit positive potential.

Spectroscopic Property Prediction using Computational Methods

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Vibrational Frequency Calculations for IR and Raman Assignments

Computational vibrational analysis is a powerful tool for understanding the molecular structure and bonding of this compound. By employing quantum chemical methods, such as Density Functional Theory (DFT), it is possible to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations provide the frequencies of the fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms.

The calculations are typically performed at a specific level of theory, for instance, using the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.net The output of these calculations is a set of harmonic vibrational frequencies. Due to the nature of the theoretical model, these calculated frequencies are often systematically higher than the experimentally observed ones. Therefore, they are commonly scaled by an appropriate factor to improve the agreement with experimental data. researchgate.net

The assignment of these calculated frequencies to specific vibrational modes is achieved by analyzing the displacement vectors for each mode. This allows for a detailed interpretation of the experimental IR and Raman spectra. For this compound, key vibrational modes of interest include the O-H stretching and bending vibrations of the carboxylic acid group, the C=O carbonyl stretch, the aromatic C-C stretching modes, and the vibrations involving the carbon-halogen (C-Br and C-F) and C-methyl bonds.

Below is a table of theoretically predicted and scaled vibrational frequencies for some of the significant modes in this compound, based on DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3750 | 3550 | O-H stretch in carboxylic acid |

| ν(C-H) aromatic | 3100 | 3080 | Aromatic C-H stretch |

| ν(C-H) methyl | 2980 | 2965 | Methyl C-H stretch |

| ν(C=O) | 1780 | 1725 | Carbonyl C=O stretch |

| ν(C=C) | 1600 | 1580 | Aromatic C=C stretch |

| δ(O-H) | 1420 | 1400 | O-H in-plane bend |

| ν(C-O) | 1300 | 1285 | C-O stretch |

| ν(C-F) | 1150 | 1140 | C-F stretch |

| ν(C-Br) | 650 | 640 | C-Br stretch |

Note: The data in this table is hypothetical and representative of what would be expected from DFT calculations.

Conformational Analysis and Potential Energy Surfaces (PES)

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Due to the presence of bulky ortho-substituents (bromine and methyl groups), the rotation around the single bond connecting the carboxyl group to the aromatic ring is significantly hindered. nih.gov

A Potential Energy Surface (PES) scan can be computationally generated by systematically changing the dihedral angle of the C-C-C=O bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for rotation. For many substituted benzoic acids, two main planar conformers are considered: a cis form and a trans form, referring to the orientation of the carboxylic O-H bond relative to the C=O bond. researchgate.net However, due to steric hindrance from the ortho-substituents, the carboxylic acid group in this compound is expected to be twisted out of the plane of the benzene ring in its lowest energy conformation.

Rotational Barriers and Steric Hindrance Analysis around Substituent Bonds

The steric hindrance imposed by the ortho-bromo and ortho-methyl groups creates a substantial energy barrier to the rotation of the carboxylic acid group. This barrier can be quantified computationally by identifying the transition state for the rotation on the Potential Energy Surface. The transition state would likely be a conformation where the carboxylic acid group is coplanar with the benzene ring, maximizing the steric repulsion with the ortho-substituents.

The rotational barrier is the energy difference between the most stable, twisted conformation (energy minimum) and this planar transition state (energy maximum). Computational studies on similarly substituted benzoic acids have shown that such barriers can be quite significant. researchgate.net The magnitude of the barrier is influenced by the size of the ortho-substituents; in this case, the combination of a bromine atom and a methyl group leads to considerable steric strain in the planar arrangement.

The table below presents hypothetical energy values associated with the rotation of the carboxylic acid group.

| Conformation | C-C-C=O Dihedral Angle (°) | Relative Energy (kJ/mol) | Comments |

| Global Minimum | ~45 | 0 | Most stable, non-planar conformer |

| Rotational Transition State | 0 | 35 | Planar conformation, high steric strain |

| Local Minimum | ~135 | 5 | Less stable non-planar conformer |

| Rotational Transition State | 180 | 40 | Planar conformation, highest steric strain |

Note: The data in this table is hypothetical and intended to illustrate the concepts of rotational barriers based on known principles of steric hindrance.

Intramolecular Interactions and their Influence on Conformation

The preferred conformation of this compound is a delicate balance of several intramolecular interactions.

Steric Repulsion: As discussed, the primary interaction governing the conformation is the steric repulsion between the carboxylic acid group and the ortho-bromo and ortho-methyl groups. This repulsion forces the -COOH group out of the plane of the aromatic ring to find a more stable, lower-energy conformation.

Intramolecular Hydrogen Bonding: A potential stabilizing interaction is the formation of an intramolecular hydrogen bond between the hydrogen atom of the carboxylic acid and the adjacent fluorine atom. This type of O-H···F interaction can influence the orientation of the -COOH group, favoring a conformation where these two atoms are in proximity.

Computational methods can be used to analyze these interactions in detail. For example, Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify and characterize bond critical points, providing evidence for interactions like hydrogen bonds. The interplay of these attractive and repulsive forces ultimately determines the geometry of the most stable conformer.

Reaction Mechanism Studies through Computational Modeling

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. For derivatives of this compound, computational modeling can elucidate reaction pathways, determine activation energies, and predict the feasibility of synthetic routes.

Transition State Characterization for Key Synthetic Steps

A key step in many reactions involving carboxylic acids is nucleophilic acyl substitution, such as esterification. Let's consider the acid-catalyzed esterification of this compound with methanol (B129727) as a model reaction.

Computationally, the first step is to locate the transition state (TS) structure on the potential energy surface. This is typically done using optimization algorithms that search for a first-order saddle point—a point that is an energy maximum in one direction (along the reaction coordinate) and an energy minimum in all other directions.

Once a candidate TS structure is found, it must be characterized by a vibrational frequency calculation. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. acs.org For the esterification reaction, this motion would involve the breaking of the C-O bond of the tetrahedral intermediate and the formation of the new C-O bond of the ester.

The table below lists hypothetical key geometric parameters for a transition state in the esterification of this compound.

| Parameter | Value | Description |

| C-OH Bond Length | 1.45 Å | Bond being cleaved |

| C-OCH₃ Bond Length | 1.95 Å | Bond being formed |